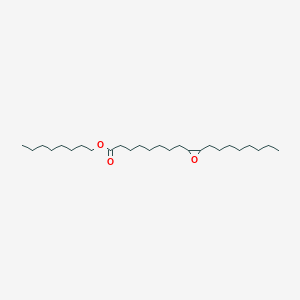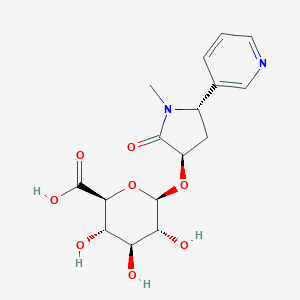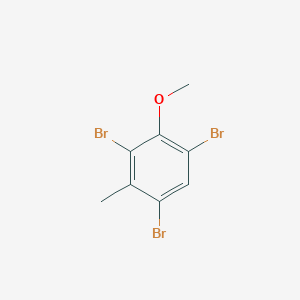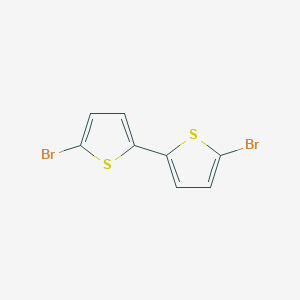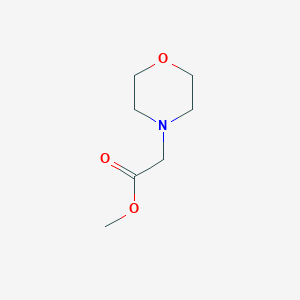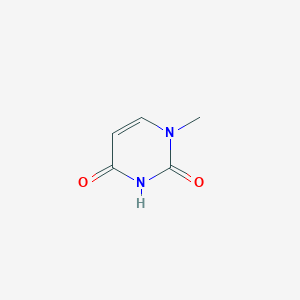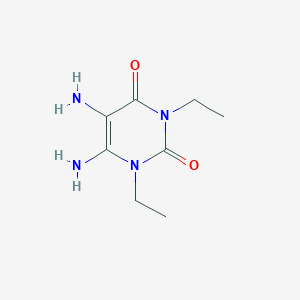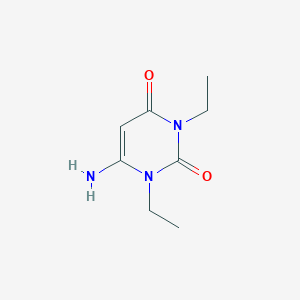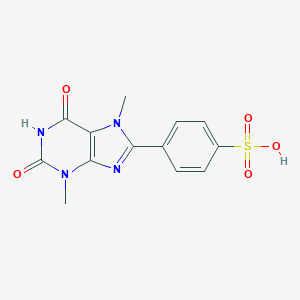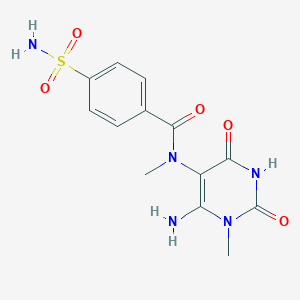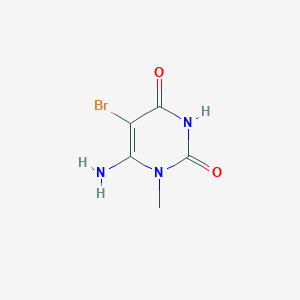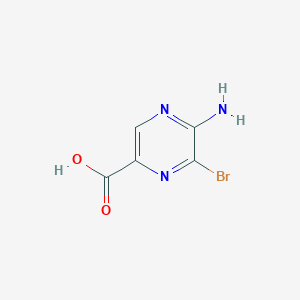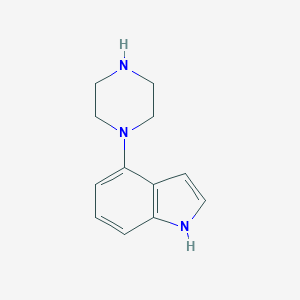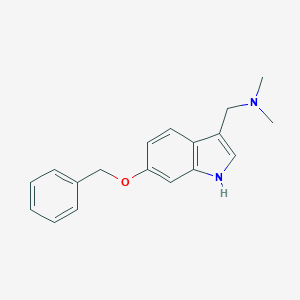
6-苄氧基格拉明
描述
Synthesis Analysis
The synthesis of compounds related to 6-Benzyloxygramine involves various chemical reactions, including the reaction of specific precursors with carbon disulfide in water/pyridine mixtures or with benzyl bromide in methanolic ammonia water to obtain derivatives with specific molecular formulas (Hwang et al., 2006). These syntheses highlight the versatility and complexity of pathways to obtain benzylated compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one obtained by Hwang et al., crystallizes in the monoclinic space group, showcasing extensive intermolecular hydrogen bonding and π-π stacking interactions. These structural features are pivotal for the physical and chemical properties of such compounds (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 6-Benzyloxygramine derivatives involves multielectron redox behavior with liquid crystalline properties, as demonstrated by the synthesis of poly(6-azulenylethynyl)benzene derivatives exhibiting multielectron redox properties and columnar mesophases (Ito et al., 2003). These reactions are indicative of the compound's ability to undergo complex transformations and its potential utility in various applications.
Physical Properties Analysis
The physical properties, such as density, crystal structure, and hydrogen bonding patterns, are crucial for understanding the stability and solubility of 6-Benzyloxygramine derivatives. The detailed crystallographic analysis provides insights into the compound's solid-state characteristics, which are essential for material science and pharmaceutical applications (Hwang et al., 2006).
科学研究应用
Application in Psychiatry Research
- Scientific Field: Psychiatry Research
- Summary of the Application: 6-Benzyloxygramine is used in the preparation of hydroxyskatoles, which are compounds of interest in psychiatry research . Hydroxyskatoles have been reported to be excreted in the urine in certain pathological conditions, including some forms of mental illness .
- Methods of Application: The preparation of hydroxyskatoles involves the reduction of benzyloxyindole-3-carboxaldehyde with either LiAlH4 or NaBH4/Pd-C to give the corresponding benzyloxyskatoles. The hydroxyskatoles are then obtained on catalytic debenzylation of the relevant benzyloxy compound . An alternative method involves hydrogenolysis of the benzyloxygramines .
- Results or Outcomes: The reaction conditions for optimum yields of the hydroxyskatoles from the benzyloxygramines were determined by examining test samples of the reaction mixture chromatographically .
Application in Biochemical Research
- Scientific Field: Biochemical Research
- Summary of the Application: 6-Benzyloxygramine is a benzyloxyindole derivative and is used as a PPARα agonist . PPARα is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
- Methods of Application: The specific methods of application or experimental procedures for this use of 6-Benzyloxygramine are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application in Plant Growth and Development
- Scientific Field: Botany
- Summary of the Application: 6-Benzyloxygramine has been evaluated for its effects on the growth and development of the ‘Tristar’ strawberry (Fragaria × ananas sa Duch.) .
- Methods of Application: The application involved treating the plants with an aqueous solution containing 6-Benzyloxygramine .
- Results or Outcomes: The treatment promoted runnering in the plants within 16 days of the initial application .
Application in Proteomics Research
- Scientific Field: Proteomics
- Summary of the Application: 6-Benzyloxygramine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application or experimental procedures for this use of 6-Benzyloxygramine are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
安全和危害
属性
IUPAC Name |
N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLSLHBKDIBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293837 | |
| Record name | 6-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxygramine | |
CAS RN |
57765-22-7 | |
| Record name | 57765-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



